molecular formula C9H7F6N3O3S B12746632 Acetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,2-trifluoro- CAS No. 141283-56-9

Acetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,2-trifluoro-

Cat. No.: B12746632
CAS No.: 141283-56-9
M. Wt: 351.23 g/mol
InChI Key: WCCLZCNLCCMRGQ-UHFFFAOYSA-N
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Description

Acetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,2-trifluoro- is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl ketones as intermediates . The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,2-trifluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Acetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,2-trifluoro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Acetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,2-trifluoro- is unique due to the presence of both trifluoromethyl and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s stability, reactivity, and potential for diverse applications.

Properties

CAS No.

141283-56-9

Molecular Formula

C9H7F6N3O3S

Molecular Weight

351.23 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]acetamide

InChI

InChI=1S/C9H7F6N3O3S/c1-22(20,21)18-6-5(17-7(19)9(13,14)15)2-4(3-16-6)8(10,11)12/h2-3H,1H3,(H,16,18)(H,17,19)

InChI Key

WCCLZCNLCCMRGQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C(F)(F)F

Origin of Product

United States

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